molecular formula C10H14N2O2 B3058248 2-(2,3-Dimethoxyphenyl)acetimidamide CAS No. 885957-50-6

2-(2,3-Dimethoxyphenyl)acetimidamide

Cat. No.: B3058248
CAS No.: 885957-50-6
M. Wt: 194.23 g/mol
InChI Key: JWUAHYOXHXYHIW-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)acetimidamide (CAS: 885957-50-6) is an acetimidamide derivative characterized by a 2,3-dimethoxyphenyl substituent. This compound is structurally defined by an amidine group (-C(=NH)-NH₂) attached to an acetic acid backbone, with methoxy groups at the 2- and 3-positions of the phenyl ring. The compound is cataloged in safety data sheets (MSDS) under the identifier NVBP114214 .

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-13-8-5-3-4-7(6-9(11)12)10(8)14-2/h3-5H,6H2,1-2H3,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUAHYOXHXYHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401952
Record name 2-(2,3-dimethoxyphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885957-50-6
Record name 2-(2,3-dimethoxyphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)acetimidamide typically involves the reaction of 2,3-dimethoxybenzaldehyde with an appropriate amine under acidic or basic conditions. One common method involves the use of ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the imidamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)acetimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

2-(2,3-Dimethoxyphenyl)acetimidamide is compared below with structurally related compounds, focusing on substituent positioning, functional groups, synthesis, and applications.

2.1.1 N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Contains a 3,4-dimethoxyphenyl group linked to a benzamide core via an ethyl chain.
  • Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
  • Key Differences :
    • Substituent positions: 3,4-dimethoxy vs. 2,3-dimethoxy in the target compound.
    • Functional group: Benzamide (-CONH-) vs. acetimidamide (-C(=NH)-NH₂).
  • Implications : The 3,4-dimethoxy configuration in Rip-B may enhance solubility or receptor binding compared to 2,3-substituted analogs. Benzamide derivatives are often explored for neurological or anticancer activity .
2.1.2 2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acids
  • Structure : Feature triazole-thioether linkages and dimethoxyphenyl groups (2,4- or 3,4-substituted).
  • Synthesis : Derived from triazole precursors, with esterification yielding diverse derivatives.
  • Key Differences :
    • Core heterocycle (1,2,4-triazole) vs. acetimidamide.
    • Thioether (-S-) and carboxylic acid (-COOH) functionalities.
2.1.3 Pesticide-Related Acetamides
  • Examples : Alachlor, pretilachlor, and dimethenamid ().
  • Structure : Chloro-substituted phenylacetamides with alkyl/methoxy groups.
  • Key Differences :
    • Chlorine substituents vs. methoxy groups in the target compound.
    • Functional group: Acetamide (-NHCO-) vs. acetimidamide (-C(=NH)-NH₂).
  • Applications : Broad-spectrum herbicides, highlighting how substituent electronegativity (Cl vs. OCH₃) dictates biological activity .
2.1.4 Patent Compound (EP 4 374 877 A2)
  • Structure : Contains a 2-(2,3-dimethoxyphenyl) group within a pyrrolo-pyridazine carboxamide framework.
  • Key Differences :
    • Complex polycyclic core vs. simple acetimidamide backbone.
    • Pharmacological focus: Likely targets specific enzymes or receptors due to the dimethoxyphenyl motif .

Comparative Data Table

Compound Substituent Positions Core Structure Key Functional Groups Applications Toxicity Data
This compound 2,3-dimethoxy Acetimidamide -C(=NH)-NH₂ Potential drug intermediate Not thoroughly investigated
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-dimethoxy Benzamide -CONH- Research (neurological) Not reported
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazole)thio)acetic acid 2,4-dimethoxy 1,2,4-Triazole -SH, -COOH Computational toxicity study Predicted (GUSAR-online)
Alachlor 2,6-diethyl, 3-Cl Acetamide -NHCO- Herbicide Well-documented

Pharmacological and Toxicological Insights

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) in this compound may enhance binding to aromatic receptors (e.g., serotonin or dopamine receptors) compared to chloro-substituted herbicides .
  • Toxicity Gaps : Unlike alachlor (extensively studied), the target compound’s safety profile remains uncharacterized, necessitating further in vitro/in vivo studies .

Biological Activity

2-(2,3-Dimethoxyphenyl)acetimidamide is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H13N3O2
  • Molecular Weight : 207.23 g/mol

This compound features a dimethoxyphenyl group attached to an acetimidamide moiety, which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets in the body. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation : It possibly interacts with neurotransmitter receptors, influencing signaling pathways that are crucial for various biological functions.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : There is emerging evidence supporting its efficacy against certain bacterial strains, making it a candidate for antibiotic development.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity in cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of key enzymes

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of this compound on human cancer cell lines, it was found that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase. These findings suggest potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated notable inhibition zones in agar diffusion tests, indicating effective antibacterial activity. This positions this compound as a promising candidate for antibiotic development.

Research Findings

Recent studies utilizing computer-aided drug design have predicted the biological activity profiles of this compound. These analyses suggest that the compound interacts with multiple pharmacological targets and may undergo metabolic transformations that enhance its efficacy and safety profile in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dimethoxyphenyl)acetimidamide
Reactant of Route 2
2-(2,3-Dimethoxyphenyl)acetimidamide

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